molecular formula C11H10BrN3 B1586697 2-Aminoperimidine Hydrobromide CAS No. 40835-96-9

2-Aminoperimidine Hydrobromide

Cat. No.: B1586697
CAS No.: 40835-96-9
M. Wt: 264.12 g/mol
InChI Key: HFZUTZWRTHBWPV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Aminoperimidine Hydrobromide are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases.

Mode of Action

This compound interacts with these targets by inhibiting their growth and proliferation

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound’s action disrupts these pathways, leading to the death of these organisms and the alleviation of the diseases they cause.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the population of these organisms, alleviating the symptoms of the diseases they cause.

Biochemical Analysis

Biochemical Properties

2-Aminoperimidine Hydrobromide plays a crucial role in biochemical reactions, particularly in the precipitation of sulphates . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of precipitates. The compound’s interaction with biomolecules is primarily through ionic and hydrogen bonding, which stabilizes the precipitate formation process.

Cellular Effects

This compound has been observed to influence cellular processes, particularly in electrolyte transport across cell membranes Studies on amphibian skin have shown that this compound affects the transport of sodium and chloride ions, impacting cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit certain enzymes, thereby altering metabolic pathways and gene expression . The compound’s ability to form stable complexes with enzymes and proteins is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings. The stability and degradation of the compound are critical factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid negative outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of biochemical reactions within cells. Understanding these pathways is essential for optimizing the use of this compound in research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affects its biochemical activity. The transport mechanisms are crucial for the compound’s effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects. Understanding the localization patterns is important for elucidating the compound’s role in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoperimidine Hydrobromide can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis involves multiple steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: The industrial production of this compound involves the purification of the hydrobromide by boiling a saturated aqueous solution with charcoal, filtering, and leaving the salt to crystallize. The anhydrous salt is obtained by heating at 80°C for 4 hours .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoperimidine Hydrobromide undergoes various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Requires suitable amines under controlled conditions.

Major Products:

    Oxidation: Methylsulfonyl derivatives.

    Substitution: Guanidine derivatives.

Properties

IUPAC Name

1H-perimidin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZUTZWRTHBWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193817
Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40835-96-9
Record name 1H-Perimidin-2-amine, hydrobromide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Record name 40835-96-9
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Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Aminoperimidine Hydrobromide be used to detect specific ions?

A1: Yes. Research demonstrates the use of this compound in an optode system for the detection of sulfate ions. [] This method relies on the formation of an ion associate between this compound and sulfate ions in a sample solution. The concentration of the remaining unbound this compound is then measured using an optode, allowing for the indirect determination of sulfate ion concentration. You can find more details on this application in the study: [] Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane (https://www.semanticscholar.org/paper/841146833ed32335910bc226f5200ba9ad10b3fa)

Q2: Is this compound reactive with other chemical groups?

A2: Yes, this compound can react with isocyanates to form substituted ureas. [] This reaction requires the presence of triethylamine as a catalyst. This chemical reactivity opens up possibilities for synthesizing new compounds with potentially interesting biological activities. You can learn more about this reaction and its products in the study: [] Synthesis and Biological Evaluation of Some 1‐Substituted 3‐(2‐Perimidyl)ureas (https://www.semanticscholar.org/paper/eded112c171f19d1a41da98ae61c9edd6dbeb417)

Q3: Are there methods to analyze the structure of this compound?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of this compound. [] This technique provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule, elucidating its structure. Unfortunately, the specific details of the 1H and 13C NMR spectra are not available in the provided abstract.

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